
N,N-diethylethanamine;propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. The reaction proceeds as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to N,N-diethylethanamine .
Propanedioic acid can be synthesized through the hydrolysis of malononitrile or by the oxidation of propylene glycol. The hydrolysis of malononitrile is carried out in the presence of a strong acid or base, while the oxidation of propylene glycol involves the use of an oxidizing agent such as potassium permanganate .
Industrial Production Methods
In industrial settings, N,N-diethylethanamine is produced through the continuous alkylation of ammonia with ethanol in the presence of a catalyst. The process is optimized for high yield and purity . Propanedioic acid is produced on a large scale through the hydrolysis of malononitrile or the oxidation of propylene glycol, with the choice of method depending on the availability of raw materials and economic considerations .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Addition: It can react with alkyl halides to form quaternary ammonium salts.
Propanedioic acid undergoes reactions typical of carboxylic acids, such as:
Esterification: It reacts with alcohols to form esters.
Decarboxylation: It can undergo thermal decarboxylation to form acetic acid.
Condensation: It can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Decarboxylation: Heat is applied to induce the reaction.
Major Products
Oxidation: N,N-diethylacetamide.
Substitution: Quaternary ammonium salts.
Esterification: Esters of propanedioic acid.
Decarboxylation: Acetic acid.
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;propanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. It can donate a pair of electrons to form bonds with electrophiles. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Propanedioic acid exerts its effects through its carboxylic acid groups, which can participate in hydrogen bonding and ionic interactions. It can act as a proton donor in acid-base reactions and can form esters and amides through condensation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar nucleophilic properties.
N-ethylethanamine: A secondary amine with similar reactivity.
N-methyl-1-propanamine: A secondary amine with similar chemical behavior.
Uniqueness
N,N-diethylethanamine is unique due to its tertiary amine structure, which provides steric hindrance and affects its reactivity compared to secondary amines. Propanedioic acid is unique due to its dicarboxylic acid structure, which allows it to participate in a wider range of chemical reactions compared to monocarboxylic acids .
Eigenschaften
CAS-Nummer |
110073-23-9 |
|---|---|
Molekularformel |
C9H19NO4 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N,N-diethylethanamine;propanedioic acid |
InChI |
InChI=1S/C6H15N.C3H4O4/c1-4-7(5-2)6-3;4-2(5)1-3(6)7/h4-6H2,1-3H3;1H2,(H,4,5)(H,6,7) |
InChI-Schlüssel |
URUIQEVROMVWBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




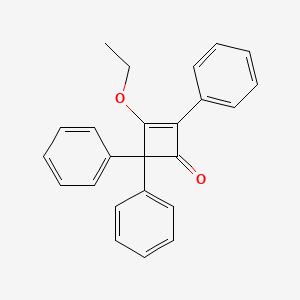

![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

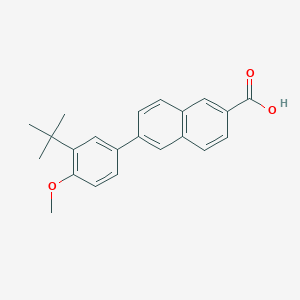
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
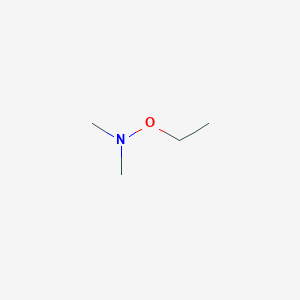
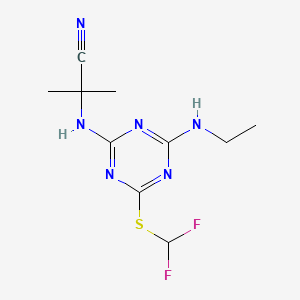
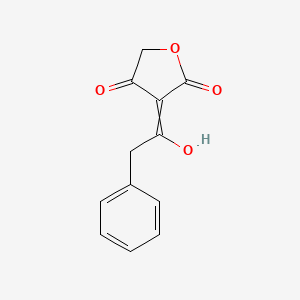
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

